Benzene, 1-azido-2-(1-diazoethyl)-

CAS No.: 55271-00-6

Cat. No.: VC19610562

Molecular Formula: C8H7N5

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55271-00-6 |

|---|---|

| Molecular Formula | C8H7N5 |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 1-azido-2-(1-diazoethyl)benzene |

| Standard InChI | InChI=1S/C8H7N5/c1-6(11-9)7-4-2-3-5-8(7)12-13-10/h2-5H,1H3 |

| Standard InChI Key | UEMKHAHOYFGXPW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=[N+]=[N-])C1=CC=CC=C1N=[N+]=[N-] |

Introduction

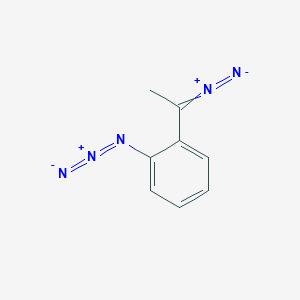

Structural Characteristics and Molecular Identity

The molecular architecture of Benzene, 1-azido-2-(1-diazoethyl)- is defined by its benzene core substituted with two distinct functional groups: an azido group at the 1-position and a diazoethyl group at the 2-position. The azido group contributes a linear arrangement of three nitrogen atoms (-N₃), while the diazoethyl moiety (-CH₂-N₂) introduces a reactive diazo functionality. This combination creates a molecule with high electron density and significant steric strain, predisposing it to participate in diverse chemical reactions.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇N₅ | |

| Molecular Weight | 173.17 g/mol | |

| CAS Registry Number | 55271-00-6 | |

| Key Functional Groups | Azido (-N₃), Diazoethyl |

The compound’s reactivity is further influenced by the electronic effects of the benzene ring, which delocalizes electron density across the aromatic system. This delocalization modulates the stability of the azido and diazo groups, making the compound susceptible to both thermal and photolytic decomposition pathways .

Synthetic Methodologies and Optimization

The synthesis of Benzene, 1-azido-2-(1-diazoethyl)- typically involves sequential functionalization of the benzene ring. While specific protocols for this compound are sparingly documented in open literature, analogous synthetic strategies for aryl azides and diazo compounds provide critical insights.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Prevents decomposition |

| Solvent | Water/Ethyl Acetate | Facilitates isolation |

| NaN₃ Equivalents | 1.0–1.2 | Minimizes side products |

| Reaction Time | 10–60 minutes | Ensures completion |

Challenges in Dual Functionalization

Introducing both azido and diazoethyl groups onto a single benzene ring presents unique challenges. Competing electronic effects between the substituents can lead to regioselectivity issues, necessitating precise control over reaction stoichiometry and sequence. For instance, the diazoethyl group’s electron-donating nature may deactivate the ring toward subsequent electrophilic substitutions, requiring activating groups or catalysts.

Reactivity and Chemical Transformations

The coexistence of azido and diazo groups in Benzene, 1-azido-2-(1-diazoethyl)- enables participation in multiple reaction classes, making it a versatile intermediate in organic synthesis.

Cycloaddition Reactions

The azido group undergoes 1,3-dipolar cycloaddition with alkynes or nitriles to form triazoles or tetrazoles, respectively. These reactions, catalyzed by copper(I) salts, are central to "click chemistry" applications . Meanwhile, the diazoethyl group can participate in [2+1] cycloadditions with alkenes or alkynes, generating pyrazoline or pyrazole derivatives under thermal or photolytic conditions .

Table 3: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Azide-Alkyne Cycloaddition | Cu(I), RT | 1,2,3-Triazole |

| Diazo-Alkene Cycloaddition | Heat, Δ | Pyrazoline |

| Photolytic Decomposition | UV Light | Nitrene Intermediates |

Decomposition Pathways

Stability and Analytical Characterization

The compound’s stability is a critical consideration for handling and storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures between 80–100°C, necessitating refrigeration for long-term stability.

Table 4: Spectroscopic Signatures

| Technique | Key Signals | Functional Group Assignment |

|---|---|---|

| IR Spectroscopy | 2100 cm⁻¹ (azide) | N₃ Stretching |

| 1550 cm⁻¹ (diazo) | N=N Stretching | |

| ¹H NMR | δ 3.5–4.0 (CH₂) | Diazoethyl Methylene |

| δ 6.8–7.5 (Ar-H) | Aromatic Protons |

Applications in Advanced Material Synthesis

Benzene, 1-azido-2-(1-diazoethyl)- has shown promise in several cutting-edge applications:

-

Polymer Functionalization: The azido group enables Huisgen cycloaddition for grafting polymers onto surfaces, while the diazo group facilitates cross-linking via carbene insertion .

-

Photolithography: Nitrene intermediates generated during photolysis can pattern substrates at nanoscale resolutions .

-

Energetic Materials: The high nitrogen content (40.4% by mass) contributes to potential use in low-sensitivity explosives.

Future Research Directions

Ongoing investigations aim to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume